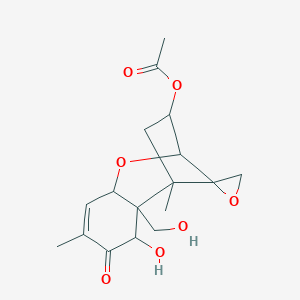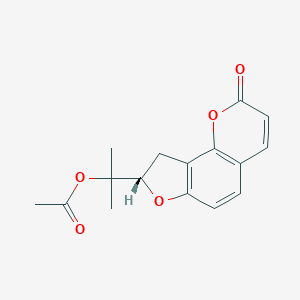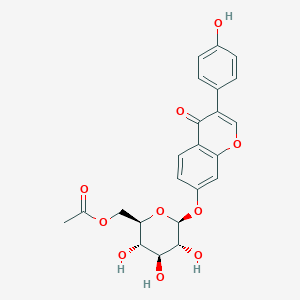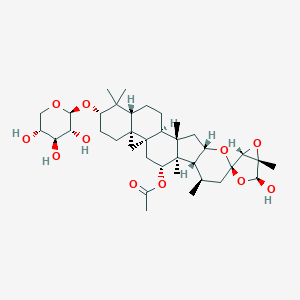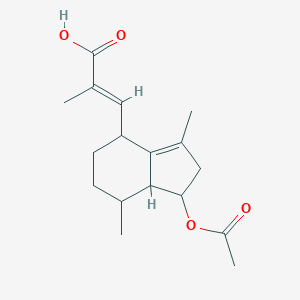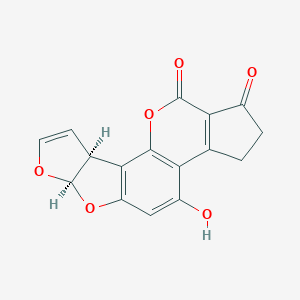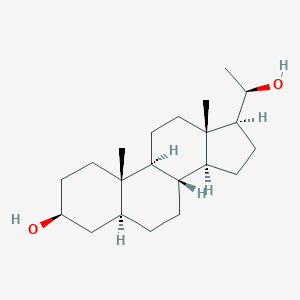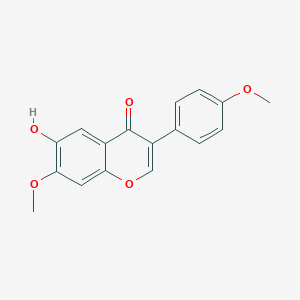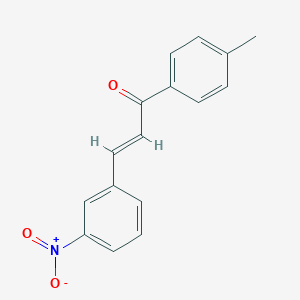
Angoroside C
Vue d'ensemble
Description
Angoroside C is a phenylpropanoid glycoside isolated from Scrophularia ningpoensis . It has beneficial effects against ventricular remodeling . It also has properties of anti-platelet aggregation, hepatoprotection, and anti-nephritis .
Synthesis Analysis
A study conducted on the absorption, distribution, metabolism, and excretion (ADME) of Angoroside C used a fast ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry (UPLC-MS/MS) method for the determination of Angoroside C and its metabolite ferulic acid in rat plasma and tissue homogenate .Molecular Structure Analysis
The molecular formula of Angoroside C is C36H48O19 . Its molecular weight is 784.75 .Chemical Reactions Analysis
Angoroside C undergoes several metabolic reactions including hydrolysis, reduction, hydroxylation, methylation, sulfation, and gluconylation . It can be converted to the active metabolite ferulic acid in vivo .Physical And Chemical Properties Analysis
Angoroside C is a solid, white to off-white compound .Applications De Recherche Scientifique
Quality Control in Traditional Chinese Medicine : Angoroside C, along with harpagide and harpagoside, is used as a reference substance in the quality control of Scrophulariae Radix, a traditional Chinese medicine. It is a part of the Scrophulariaceae Radix reference extract (SRRE) used for calibration in quality assessment processes (Yang et al., 2021).
Pharmacokinetics and Tissue Distribution : Angoroside C has been found to have effects such as preventing ventricular remodeling, reducing pulmonary edema, and lowering blood pressure. A study using ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry (UPLC-MS/MS) has explored its pharmacokinetics, bioavailability, and tissue distribution in rats, providing insights into its rapid absorption and distribution in organs (Zhang et al., 2018).
Cardiovascular Effects : Angoroside C has demonstrated beneficial effects against ventricular remodeling in rats, likely through mechanisms involving angiotensin II, endothelin 1, and transforming growth factor β1 (Gu et al., 2015).
Metabolic Pathways in Vivo : A study has identified multiple metabolites of angoroside C in rats and proposed various metabolic reactions like hydrolysis, reduction, and hydroxylation. This study provides valuable information for understanding the metabolism and potential pharmacological actions of angoroside C (Zhang et al., 2018).
Anti-Inflammatory Activity : Phenylpropanoid glycosides, including angoroside C, have been evaluated for their potential in inhibiting macrophage functions related to inflammation. Studies have shown varying effects on different components of the inflammatory process, suggesting potential therapeutic uses (Díaz et al., 2004).
Pharmacokinetic Study in Traditional Chinese Medicine : A pharmacokinetic study has been conducted to understand the absorption and distribution of angoroside C in rats, providing insights into its application in traditional Chinese medicine formulations (Cao et al., 2022).
Antioxidative Activity : Angoroside C has been shown to have significant antioxidative activity, capable of repairing oxidized OH adducts of nucleotides, which highlights its potential in reducing oxidative stress (Li et al., 2000).
Blood Circulation Improvement : A study suggests that angoroside C is one of the core bioactive components in a traditional Chinese herbal formula known to promote blood circulation. This indicates its potential role in treating circulation dysfunction (Liu et al., 2014).
Mécanisme D'action
Target of Action
Angoroside C, a phenylpropanoid glycoside compound isolated from the dried root of Scrophularia ningpoensis Hemsl , has been identified as an inhibitor of prostaglandin E2 release in mouse peritoneal macrophages in vitro . This suggests that its primary targets are likely to be the enzymes or receptors involved in the synthesis or action of prostaglandin E2, a key mediator of inflammation and pain.
Mode of Action
It is believed to exert its effects by inhibiting the release of prostaglandin e2 . This could involve direct interaction with the enzymes involved in prostaglandin synthesis, or with the receptors that mediate its effects. The result of this interaction would be a decrease in the level of prostaglandin E2, leading to reduced inflammation and pain.
Biochemical Pathways
Angoroside C is thought to affect the biochemical pathways involved in the synthesis and action of prostaglandin E2 . By inhibiting the release of this compound, it could potentially affect a wide range of downstream effects, including the regulation of inflammation, pain perception, and various other physiological processes.
Pharmacokinetics
Angoroside C is absorbed extremely quickly, with a Tmax (time to reach maximum concentration) of 15 minutes . It is eliminated very rapidly, with a half-life (t1/2) of 1.26 hours . Its oral bioavailability is only about 2.1% . After administration, Angoroside C is extensively distributed in all main organs (liver, heart, spleen, lung, kidney, and brain), with the highest concentration detected in the lung 15 minutes after oral administration . It is also converted to the active metabolite ferulic acid in vivo .
Result of Action
The molecular and cellular effects of Angoroside C’s action include preventing ventricular remodeling, reducing pulmonary edema, and reducing blood pressure . It also has the properties of anti-platelet aggregation, hepatoprotection, and anti-nephritis .
Safety and Hazards
Orientations Futures
Future research could focus on the pharmacokinetic characteristics of Angoroside C in vivo . The data produced could provide a basis for further investigation of Angoroside C . Furthermore, 19 metabolites were likely to have bioactivities based on the ‘PharmMapper’ analysis, which roughly matched the known pharmacological activities of Scrophulariae Radix (SR) and the prototypes .
Propriétés
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48O19/c1-16-26(41)28(43)30(45)36(52-16)55-33-31(46)35(49-11-10-18-5-8-22(47-2)20(38)12-18)53-24(15-51-34-29(44)27(42)21(39)14-50-34)32(33)54-25(40)9-6-17-4-7-19(37)23(13-17)48-3/h4-9,12-13,16,21,24,26-39,41-46H,10-11,14-15H2,1-3H3/b9-6+/t16-,21-,24+,26-,27-,28+,29+,30+,31+,32+,33+,34-,35+,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQXMRBGMLHBBQ-DQTDZZOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115909-22-3 | |
| Record name | Angoroside C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115909223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANGOROSIDE C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G0I99W72T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary pharmacological effects of Angoroside C?
A1: Angoroside C, a phenylpropanoid glycoside, exhibits a range of pharmacological activities. Notably, it has demonstrated potential in preventing ventricular remodeling, reducing pulmonary edema, lowering blood pressure, and inhibiting platelet aggregation. [, , ] Moreover, research suggests hepatoprotective and anti-nephritic properties. []
Q2: How does Angoroside C exert its anti-inflammatory effects?
A2: Studies suggest that Angoroside C's anti-inflammatory action might stem from its ability to scavenge oxygen radicals. [] Research using activated human neutrophils indicated that Angoroside C dose-dependently inhibited the total reactive oxygen species (ROS) generation induced by fMLF. []
Q3: Does Angoroside C possess any protective effects against chemically induced liver damage?
A3: Yes, in vitro studies using HepG2 cells indicate that Angoroside C exhibits hepatoprotective effects against ethanol-induced hepatotoxicity. []
Q4: Has Angoroside C demonstrated any potential in treating metabolic disorders like diabetes?
A4: While Angoroside C itself hasn't been directly studied for antidiabetic effects, research using the traditional Chinese medicine formula Zeng Ye Tang, which contains Angoroside C, suggests potential. [] Further investigation is needed to understand its specific role.
Q5: What is the oral bioavailability of Angoroside C?
A6: Studies in rats have shown that Angoroside C has a low oral bioavailability of approximately 2.1%. []
Q6: How is Angoroside C absorbed and distributed in the body?
A7: Angoroside C is absorbed extremely quickly after oral administration, with a Tmax of 15 minutes. [] It is extensively distributed in major organs, including the liver, heart, spleen, lung, kidney, and brain. [] The highest concentration is observed in the lungs 15 minutes post-oral administration. []
Q7: What are the primary metabolic pathways of Angoroside C?
A8: Research indicates that Angoroside C undergoes extensive metabolism via hydrolysis, reduction, hydroxylation, methylation, sulfation, and gluconylation. [] One identified metabolite is the active compound Ferulic acid. [, ]
Q8: How is Angoroside C eliminated from the body?
A9: While its metabolites are primarily eliminated through urine, further research is needed to fully understand the excretion pathways of Angoroside C. []
Q9: Does the presence of atherosclerosis impact the pharmacokinetics of Angoroside C?
A10: Yes, studies comparing the pharmacokinetics of Angoroside C in normal and atherosclerosis mice models revealed significant differences in specific parameters like AUC and CLz/F. [] This suggests that the pathological state of atherosclerosis can alter the pharmacokinetic behavior of Angoroside C.
Q10: What is the molecular formula and weight of Angoroside C?
A10: The molecular formula of Angoroside C is C34H42O18, and its molecular weight is 742.67 g/mol.
Q11: What spectroscopic techniques are used to characterize Angoroside C?
A12: Common spectroscopic methods employed for structural elucidation of Angoroside C include Electrospray Ionization Mass Spectrometry (ESI-MSn), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible Spectroscopy (UV-Vis). [, , , ]
Q12: Are there any known structural analogs of Angoroside C with similar biological activity?
A13: Yes, Isoangoroside C, isolated from Scrophularia scorodonia roots, is a structural analog of Angoroside C. [] While its biological activity hasn't been extensively explored, its structural similarity to Angoroside C suggests potential for shared pharmacological properties.
Q13: How stable is Angoroside C under different storage conditions?
A14: While detailed stability data for Angoroside C is limited in the provided research, one study mentions its stability under "multiple storage and process conditions" without specifying further. []
Q14: What analytical techniques are commonly used to quantify Angoroside C in biological samples?
A16: Several analytical methods have been developed for the quantification of Angoroside C, with High-Performance Liquid Chromatography coupled with Ultraviolet Detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) being the most prevalent. [, , , , , , ]
Q15: Are there any challenges associated with the extraction and analysis of Angoroside C?
A17: The analysis of Angoroside C, especially in complex matrices like traditional Chinese medicine preparations, can be challenging due to its low concentration and the presence of structurally similar compounds. [] Development of sensitive and selective analytical methods is crucial for accurate quantification.
Q16: Has any research explored the environmental impact and degradation of Angoroside C?
A16: None of the provided research delved into the environmental impact or degradation pathways of Angoroside C. Further studies are necessary to understand its fate and effects in the environment.
Q17: In which traditional Chinese medicine formulations is Angoroside C found?
A19: Angoroside C is a key bioactive component in several traditional Chinese medicine formulas, including Scrophularia ningpoensis Hemsl., Xuanbo Shuangsheng Granule, Simiao Yong'an Decoction, Xueshuantong Capsule, and Zeng Ye Tang. [, , , , ]
Q18: How does the processing of Scrophularia ningpoensis Hemsl. affect Angoroside C content?
A20: Research indicates that different processing methods of Scrophularia ningpoensis Hemsl. significantly influence the content of Angoroside C. [, ] For instance, "sweating" resulted in lower levels compared to "steaming" and "slice-drying." []
Q19: Does the geographical origin of Scrophularia ningpoensis Hemsl. impact Angoroside C levels?
A21: While geographical origin plays a role, studies using chemometric analysis suggest that the plant variety has a more pronounced effect on the levels of Angoroside C and other bioactive constituents in Scrophularia ningpoensis Hemsl. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




